Defined Lipophilicity Differentiating CNS Drug-Like Property Space from Less Lipophilic Analog
The computed XLogP3-AA value for N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is 4.0, a key parameter for predicting central nervous system (CNS) penetration and target engagement in Alzheimer's disease drug discovery [1]. This places it at the upper boundary of the optimal lipophilicity range for CNS drugs, in contrast to the most potent analog 41 from its series, which was reported to have a lower cLogP of 3.40 and an IC50 of 4.6 µM [2]. The difference in lipophilicity (ΔLogP = 0.6) suggests this compound will exhibit different non-specific binding characteristics and membrane permeability compared to the lead compound [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA vs. cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 |
| Comparator Or Baseline | Compound 41 (most potent analog in series): cLogP = 3.40; IC50 = 4.6 µM |
| Quantified Difference | ΔLogP = 0.6 (target compound is more lipophilic by 0.6 log units) |
| Conditions | Computed by PubChem XLogP3 3.0 and published cLogP value |
Why This Matters
Procuring a compound with higher lipophilicity allows researchers to evaluate the role of non-specific binding and its effect on the therapeutic window, a critical variable not addressed by the more potent but less lipophilic lead compound 41.
- [1] PubChem. (2025). Compound Summary for CID 3638231, N-(3,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide. National Center for Biotechnology Information. View Source
- [2] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., ... & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462-475. View Source
